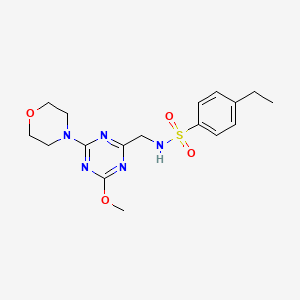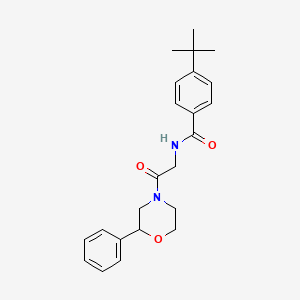![molecular formula C18H23N3O5 B3016518 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide CAS No. 899982-40-2](/img/structure/B3016518.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide" is a member of the oxalamide family, which are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it contains a spirocyclic dioxaspiro moiety, which is a characteristic feature of a new class of oxy-oxazolidinones, as well as an acetamidophenyl group, which is a common structural motif in medicinal chemistry due to its bioactive properties.
Synthesis Analysis
The synthesis of related oxy-oxazolidinones, specifically 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been achieved through an efficient synthetic route involving O-acylated α-hydroxyamides. This process is comparable to the synthesis of cyclic orthoamides and requires an excess of each reagent to yield the target molecules. In contrast, using stoichiometric amounts of reagents results in the formation of silyl carbamates .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring a spirocyclic framework. This is inferred from the synthesis of similar structures, such as 1,5-dioxaspiro[3.2]hexanes, which have been shown to undergo ring-opening reactions with heteroatom nucleophiles to yield alpha-substituted-beta'-hydroxy ketones. Additionally, the presence of Lewis acidic nucleophiles can lead to the formation of 2,2-disubstituted oxetanes .
Chemical Reactions Analysis
The compound's reactivity can be anticipated based on related oxalamides. For instance, a novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which involves the Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, indicating that the compound may also be amenable to similar synthetic transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the presence of a spirocyclic dioxaspiro moiety and an acetamidophenyl group suggests that the compound may exhibit significant conformational stability and potential hydrogen bonding capabilities, which could affect its solubility, melting point, and reactivity. The synthesis of N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes, which are structurally related, involves diastereoselective formation of 1,2,4-triazole derivatives, indicating that the stereochemistry of the spirocyclic moiety can influence the outcome of chemical reactions .
科学的研究の応用
Synthesis and Molecular Rearrangements
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide and its derivatives are notable for their involvement in various synthesis and molecular rearrangement processes. For instance, Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, applicable to the synthesis of related oxalamides (Mamedov et al., 2016).
Biological Evaluation and Molecular Modeling
- In the biological sphere, Franchini et al. (2017) explored the synthesis and evaluation of derivatives, focusing on their binding affinity and activity at specific receptors. They identified novel partial agonists with promising neuroprotective activity and potential for pain control (Franchini et al., 2017).
Chemical Structure and Characterization
- The chemical structure and characterization of various derivatives have been studied extensively. Canpolat and Kaya (2004) synthesized new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane ring and studied their metal complexes (Canpolat & Kaya, 2004).
Synthesis of Related Compounds
- Zhang and Nan (2017) focused on the efficient synthesis of a motif related to the immunosuppressive triterpenoid Phainanoid F, showcasing the compound's relevance in the synthesis of complex bioactive structures (Zhang & Nan, 2017).
Photoreactivity and Host-Guest Complexes
- The study of photoreactivity and host-guest complexes involving derivatives of this compound reveals its significance in material science. Hashizume et al. (1994) investigated such complexes and their conversion to chiral β-lactam and oxazolidinone upon exposure to light (Hashizume et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-12(22)20-13-5-4-6-14(9-13)21-17(24)16(23)19-10-15-11-25-18(26-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMNPVHHORWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)



![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

